molecular formula C10H19NO3S B1588253 Deps CAS No. 70155-90-7

Deps

Cat. No.: B1588253
CAS No.: 70155-90-7
M. Wt: 233.33 g/mol
InChI Key: XTPJLNSARGBDNC-UHFFFAOYSA-N
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Description

Diesel exhaust particles (DEPs) are a significant component of ambient particulate matter, primarily emitted from diesel engines. These particles are composed of a complex mixture of substances, including polycyclic aromatic hydrocarbons, heavy metals, and organic compounds. This compound are known for their adverse effects on air quality and human health, contributing to respiratory disorders, cardiovascular diseases, and cancer .

Preparation Methods

DEPs are not synthesized in a laboratory setting but are produced as a byproduct of diesel combustion. The formation of this compound involves the incomplete combustion of diesel fuel, leading to the emission of fine particulate matter. Industrial production methods to reduce this compound include the use of diesel particulate filters and selective catalytic reduction systems, which help in capturing and reducing the emission of these particles .

Chemical Reactions Analysis

DEPs undergo various chemical reactions in the atmosphere, including:

    Oxidation: this compound can react with atmospheric oxygen, leading to the formation of secondary organic aerosols.

    Reduction: Certain components of this compound can undergo reduction reactions, although this is less common.

    Substitution: this compound can participate in substitution reactions with other atmospheric pollutants, leading to the formation of new compounds.

Common reagents and conditions for these reactions include the presence of sunlight, atmospheric gases, and other pollutants. Major products formed from these reactions include secondary organic aerosols, ozone, and other reactive oxygen species .

Scientific Research Applications

DEPs have been extensively studied for their impact on human health and the environment. Some key research applications include:

Mechanism of Action

The adverse effects of DEPs are primarily due to their small size and complex chemical composition. This compound can penetrate deep into the respiratory tract, leading to inflammation and oxidative stress. The particles can also enter the bloodstream, causing systemic effects such as cardiovascular diseases. The molecular targets and pathways involved include the activation of inflammatory pathways, oxidative stress responses, and DNA damage repair mechanisms .

Comparison with Similar Compounds

DEPs can be compared with other types of particulate matter, such as:

    Gasoline Exhaust Particles: These particles are emitted from gasoline engines and have a different chemical composition compared to this compound. Gasoline exhaust particles typically contain fewer polycyclic aromatic hydrocarbons and heavy metals.

    Industrial Emissions: Particulate matter from industrial sources can vary widely in composition but often contains higher levels of metals and other industrial byproducts.

    Natural Particulates: Natural sources of particulate matter include dust, pollen, and sea spray. These particles generally have a different composition and lower toxicity compared to this compound.

The uniqueness of this compound lies in their complex chemical composition and the presence of toxic substances such as polycyclic aromatic hydrocarbons and heavy metals, which contribute to their significant health impacts .

Properties

IUPAC Name

3-[diethyl(prop-2-ynyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-4-8-11(5-2,6-3)9-7-10-15(12,13)14/h1H,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPJLNSARGBDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCCS(=O)(=O)[O-])CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177380
Record name 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70155-90-7
Record name 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70155-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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